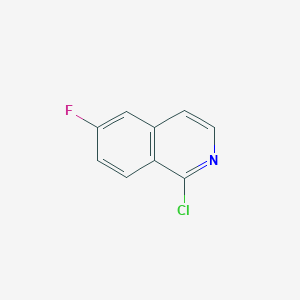

1-Chloro-6-fluoroisoquinoline

描述

Significance of Isoquinoline (B145761) Scaffolds in Chemical Science

Historical Context of Isoquinoline Research

The journey of isoquinoline research began in 1885 when it was first isolated from coal tar. wikipedia.orgchemicalbook.com This discovery paved the way for extensive investigation into its chemical properties and potential applications. A significant milestone in its history was the development of various synthetic methods to construct the isoquinoline nucleus. Classic named reactions such as the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler syntheses became fundamental tools for organic chemists, enabling the creation of a wide variety of isoquinoline derivatives. slideshare.netnumberanalytics.comwikipedia.orgchem-station.com The Pomeranz-Fritsch reaction, for instance, involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline core and offers a route to substitution patterns that are otherwise difficult to achieve. wikipedia.orgorganicreactions.org These foundational synthetic strategies continue to be refined and are central to the ongoing exploration of isoquinoline chemistry. rsc.org

Prevalence in Natural Products and Synthetic Compounds

The isoquinoline framework is a recurring motif in a multitude of natural products, particularly in a large class of alkaloids. wikipedia.orgnih.gov These naturally occurring compounds often exhibit significant pharmacological activities. rsc.org Prominent examples include papaverine, a vasodilator; morphine, a potent analgesic; and berberine (B55584), which possesses antimicrobial and anticancer properties. amerigoscientific.comnih.govrsc.org The biosynthesis of these complex molecules in plants often starts from the amino acid tyrosine. wikipedia.org

Beyond nature's blueprint, synthetic isoquinoline derivatives have found widespread use in various industrial and pharmaceutical applications. wikipedia.orgchemicalbook.com They serve as key components in the manufacture of dyes, paints, fungicides, and insecticides. wikipedia.orgchemicalbook.com In the realm of medicine, synthetic isoquinolines are integral to drugs like the anesthetic dimethisoquin (B184758) and the antihypertensive agent quinapril. wikipedia.org Their versatility also extends to materials science, where they are used in the development of polymers and as ligands for metal-organic frameworks (MOFs). amerigoscientific.com

Role of Halogenation in Modulating Isoquinoline Properties

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the isoquinoline scaffold is a powerful strategy for modulating its physicochemical and biological properties. Halogenation can significantly alter the electron distribution within the aromatic system, thereby influencing its reactivity, basicity, and interaction with biological targets. amerigoscientific.com For instance, the presence of electron-withdrawing halogens can decrease the basicity of the isoquinoline nitrogen. amerigoscientific.com

From a synthetic perspective, halogenated isoquinolines are highly valuable intermediates. acs.org The carbon-halogen bond serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, allowing for the introduction of diverse functional groups at specific positions. acs.org This has been instrumental in building complex molecular architectures for drug discovery and materials science. chemshuttle.com Furthermore, halogenation can impact the fluorescence properties of isoquinoline derivatives, a phenomenon that is exploited in the development of chemical sensors and bioimaging agents. chemshuttle.comnih.gov The specific type and position of the halogen atom can have a distinct impact on the emission quantum yield of these compounds. nih.gov

Specific Research Focus on 1-Chloro-6-fluoroisoquinoline

Within the vast family of halogenated isoquinolines, this compound (CAS Number: 214045-86-0) has emerged as a compound of interest for specific synthetic applications. echemi.comlabcompare.com Its unique substitution pattern warrants a closer examination of the rationale for its study and its distinction from other isomers.

Rationale for Investigating this Specific Halogenation Pattern

The primary rationale for the synthesis and investigation of this compound lies in its role as a versatile chemical intermediate. Research, particularly highlighted in patent literature, demonstrates its synthesis from 6-fluoro-2H-isoquinolin-1-one. echemi.com This conversion underscores its utility as a building block for constructing more complex molecules.

The specific placement of the chloro and fluoro substituents is key to its functionality. The chlorine atom at the C-1 position is particularly susceptible to nucleophilic substitution, a common and powerful reaction type for modifying the isoquinoline core. The fluorine atom at the C-6 position, on the other hand, can subtly modulate the electronic properties of the entire ring system. This dual halogenation provides two distinct reactive centers, allowing for sequential and regioselective chemical transformations. This makes it a valuable precursor in multi-step synthetic sequences aimed at producing novel compounds, likely within the pharmaceutical and agrochemical sectors.

Distinction from Other Halogenated Isoquinoline Isomers

The properties and applications of halogenated isoquinolines are highly dependent on the specific arrangement of the halogen atoms on the bicyclic framework. youtube.comyoutube.com Comparing this compound to its isomers reveals these critical differences.

For example, 1-chloro-4-fluoroisoquinoline (B1591577) (CAS No.: 435278-06-1) serves as a precursor for synthesizing isoquinoline-based herbicides and fungicides. chemshuttle.com Its dual halogen pattern is also valuable for creating bioisosteric replacements in medicinal chemistry and for developing fluorescent probes for bioimaging. chemshuttle.com In contrast, 3-chloro-6-fluoroisoquinoline (CAS No.: 1041423-28-2) is noted in chemical databases with specific hazard classifications, indicating its distinct reactivity and toxicological profile. nih.gov Another isomer, 7-chloro-6-fluoroisoquinoline (CAS No.: 918490-51-4), is commercially available as a solid with a defined purity, suggesting its use as a specific building block in targeted syntheses. sigmaaldrich.com

The utility of this compound is therefore defined by its unique combination of a reactive C-1 chlorine and a property-modulating C-6 fluorine. This specific arrangement distinguishes it from its isomers, each of which possesses a unique reactivity profile and set of applications based on the precise location of its halogen substituents.

Overview of Current Research Gaps and Opportunities

Despite the established importance of halogenated isoquinolines, significant research gaps and opportunities remain, particularly concerning specifically functionalized derivatives like this compound.

Gaps in Synthetic Methodology and Functionalization: While numerous methods exist for the synthesis of the core isoquinoline structure, the development of efficient, regioselective, and environmentally friendly strategies for producing polysubstituted derivatives remains a challenge. nih.govacs.org There is a particular need for methodologies that allow for the precise and versatile functionalization of compounds like this compound. The development of novel catalytic systems, for instance, could enable more direct and cost-effective routes to these and related structures, which are currently accessed through multi-step syntheses. researchgate.net

Unexplored Bioisosterism and Drug Design: The concept of bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties, is a cornerstone of modern drug design. drugdesign.orgresearchgate.netipinnovative.com this compound represents a scaffold ripe for exploration in this context. There is a significant opportunity to use this compound as a building block to create novel bioisosteres of known drugs or bioactive molecules. nih.govnih.gov Research into how the specific combination of chlorine at C-1 and fluorine at C-6 influences biological activity compared to other halogenation patterns is an underexplored area that could lead to the discovery of compounds with improved efficacy, selectivity, or pharmacokinetic profiles. ufrj.br

Screening for Novel Biological Activities: The pharmacological profile of many specifically substituted isoquinolines is not well-documented. While some halogenated quinolines and isoquinolines have been investigated for activities such as antifungal or antibacterial effects, the full therapeutic potential of this compound is yet to be systematically evaluated. nih.gov There are opportunities to screen this compound and its derivatives against a wide range of biological targets. Furthermore, the inherent fluorescence of the isoquinoline ring suggests potential applications in materials science, such as in the development of fluorescent probes for bioimaging, an area that remains largely untapped for this specific compound. nih.govchemshuttle.com

| Compound Class/Derivative | Research Finding | Potential Opportunity for this compound |

| 7-fluoro and 6-chloro isoquinoline derivatives | Investigated for inhibitory potential against PDE4B. nih.gov | Systematic screening against various enzyme targets. |

| Isoquinoline derivatives | Screened for antifungal activity against A. niger and C. albicans. nih.gov | Evaluation of antimicrobial and antifungal properties. |

| 1-chloro-4-fluoroisoquinoline | Functions as a versatile synthetic intermediate in agrochemical and medicinal chemistry. chemshuttle.com | Exploration as a key building block for diverse chemical libraries. |

| 9-aryl-substituted isoquinolinium derivatives | Exhibit significantly increased fluorescence quantum yields in halogenated solvents. nih.gov | Investigation of fluorescence properties for applications in materials science and bioimaging. |

| Table 2: Research Findings on Related Halogenated Isoquinolines and Future Opportunities. |

Structure

3D Structure

属性

IUPAC Name |

1-chloro-6-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBWBBHQRLUOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619752 | |

| Record name | 1-Chloro-6-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214045-86-0 | |

| Record name | 1-Chloro-6-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-6-fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 6 Fluoroisoquinoline and Its Precursors

Established Synthetic Routes to Substituted Isoquinolines

The construction of the isoquinoline (B145761) framework is a foundational step in the synthesis of 1-chloro-6-fluoroisoquinoline. Several classical and modern synthetic methods are employed to build this bicyclic system, each offering distinct advantages in terms of substrate scope and regioselectivity.

Classical Cyclization Reactions (e.g., Bischler-Napieralski, Pomeranz-Fritsch, Pictet-Spengler)

Three of the most well-established methods for isoquinoline synthesis are the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions. These named reactions have been instrumental in the field of heterocyclic chemistry for over a century. mdpi.com

The Bischler-Napieralski reaction involves the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions. nrochemistry.comwikipedia.org This reaction typically yields 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding aromatic isoquinolines. nrochemistry.comjk-sci.com The reaction is an intramolecular electrophilic substitution and is most effective when the aromatic ring is activated by electron-donating groups. nrochemistry.comjk-sci.com Two primary mechanisms have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.org The specific reaction conditions can influence which pathway is favored. nrochemistry.com

The Pomeranz-Fritsch reaction provides a route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals. chemistry-reaction.comquimicaorganica.org These precursors are formed by the condensation of an aromatic aldehyde or ketone with a 2,2-dialkoxyethylamine. chemistry-reaction.com While this method allows for the synthesis of various substituted isoquinolines, it can be limited by low yields, particularly when using aromatic ketones. quimicaorganica.org A modification of this reaction, known as the Schlittler-Müller reaction, has been used in combination with Ugi multicomponent reactions to create diverse molecular scaffolds. nih.gov

The Pictet-Spengler reaction is another powerful tool for constructing the isoquinoline core, particularly for tetrahydroisoquinolines. mdpi.com This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. acs.org The versatility of this reaction is demonstrated by its use in the synthesis of complex natural products and in the creation of compound libraries for medicinal chemistry. mdpi.comorganic-chemistry.org Microwave-assisted Pictet-Spengler reactions have been shown to significantly reduce reaction times. organic-chemistry.org

Transition Metal-Catalyzed Approaches in Isoquinoline Synthesis

In recent years, transition metal-catalyzed reactions have emerged as a powerful and efficient strategy for the synthesis of isoquinolines. mdpi.com These methods often involve the direct functionalization of C-H bonds, offering a more atom-economical approach compared to classical methods. mdpi.com A variety of transition metals, including palladium, rhodium, iridium, cobalt, copper, iron, manganese, and nickel, have been employed as catalysts. mdpi.combohrium.combeilstein-journals.org

Palladium and rhodium are among the most frequently used catalysts for these transformations. mdpi.com For instance, rhodium-catalyzed C-H activation and annulation of O-pivaloyl oximes with acryloylsilanes has been developed for the synthesis of highly functionalized isoquinolines. researchgate.net Similarly, cobalt-catalyzed C-H functionalization has been utilized for the synthesis of various isoquinoline derivatives. mdpi.com The use of more abundant 3d-transition metals like iron, cobalt, and nickel is gaining traction as a more sustainable alternative to precious metals. bohrium.com

Nucleophilic Aromatic Substitution in Isoquinoline Frameworks

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction for introducing substituents onto the isoquinoline ring, particularly at positions activated by the ring nitrogen. The nitrogen atom in the isoquinoline ring makes the adjacent carbon atoms (C1 and C3) electron-deficient and thus susceptible to nucleophilic attack. quora.comquimicaorganica.org

Generally, nucleophilic substitution on the isoquinoline ring favors the C1 position. quora.comquimicaorganica.org This preference is attributed to the greater stabilization of the negative charge in the intermediate formed during attack at C1, which is benzylic. quora.com Halogenated isoquinolines, especially those with a halogen at the 1-position, are excellent substrates for SNAᵣ reactions, allowing for the introduction of a wide range of nucleophiles. quimicaorganica.orgnih.gov For example, a 1-chloro-4-fluoroisoquinoline (B1591577) derivative can be synthesized from a 1-hydroxyisoquinoline (B23206) precursor. google.comgoogle.com

Direct and Indirect Fluorination Strategies

The introduction of a fluorine atom at the 6-position of the isoquinoline ring is a critical step in the synthesis of this compound. This can be achieved through various fluorination techniques, which can be broadly categorized as direct or indirect methods.

Introduction of Fluorine via Fluoride (B91410) Reagents (e.g., KF, CsF)

Nucleophilic fluorination using fluoride reagents such as potassium fluoride (KF) or cesium fluoride (CsF) is a common strategy. This approach typically involves the displacement of a leaving group, such as a chlorine or nitro group, from an appropriately substituted isoquinoline precursor. For instance, a one-pot microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines has been developed using potassium fluoride. rsc.org The reactivity of the substrate towards nucleophilic attack by the fluoride ion is a key factor in the success of this method.

Electrophilic Fluorination Techniques

Electrophilic fluorination offers an alternative route to introduce fluorine onto the isoquinoline ring. This method utilizes reagents that deliver an electrophilic fluorine atom ("F+"). juniperpublishers.comalfa-chemistry.com A variety of N-F type electrophilic fluorinating reagents have been developed, with Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) being a prominent example due to its stability and high reactivity. alfa-chemistry.comresearchgate.net

These reagents can be used for the direct fluorination of electron-rich aromatic and heterocyclic systems. alfa-chemistry.com For example, the direct fluorination of quinoline (B57606) derivatives has been achieved using elemental fluorine in acidic media. researchgate.net More recently, visible-light-induced C-H fluorination of heteroarenes using N-fluorobenzenesulfonimide (NFSI) has been reported, providing a metal-free and site-selective method. chinesechemsoc.org The development of chiral phase-transfer catalysts has also enabled asymmetric electrophilic fluorination. google.com

Synthesis of Fluorinated Isoquinoline Precursors

The introduction of a fluorine atom onto the isoquinoline core is a critical step in the synthesis of this compound. A common precursor is 6-fluoroisoquinolin-1(2H)-one, which can be synthesized through various cyclization strategies. researchgate.netambeed.com The presence of fluorine can enhance the bioactivity and utility of the final compound. researchgate.net The synthesis of fluorinated isoquinoline derivatives has been a focus of research, with numerous methods developed over the last decade to introduce fluorine and fluorine-containing groups into the isoquinoline ring system. researchgate.net

One approach involves the cyclization of fluorinated phenyl derivatives. For instance, the Pomeranz–Fritsch reaction of N-(2,5-dimethoxybenzyl)-N-(2,2-dimethoxyethyl)-2-nitrobenzenesulfonamide can lead to the formation of a dimethoxyisoquinoline, which can be further functionalized. researchgate.net Another strategy is the synthesis from N-fluoroalkyl-1,2,3-triazoles, which can be converted to 1-fluoroalkyl-3-fluoroisoquinolines in a one-pot, microwave-assisted reaction. rsc.org

Chlorination Reactions in Isoquinoline Systems

The chlorination of the isoquinoline ring system is a key transformation in the synthesis of the target molecule. The reactivity of the different positions on the isoquinoline nucleus dictates the strategy for selective chlorination.

Selective Chlorination at the C1 Position

The C1 position of the isoquinoline ring is particularly susceptible to nucleophilic substitution, making the introduction of a chlorine atom at this position a strategic step. shahucollegelatur.org.in 1-Haloisoquinolines are highly reactive towards nucleophilic aromatic substitution (SNAr) reactions. iust.ac.ir For example, 1,3-dichloroisoquinoline (B189448) can be selectively substituted at the C1 position. shahucollegelatur.org.in A common method for introducing a chlorine atom at the C1 position is the treatment of the corresponding isoquinolin-1-one with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.govgoogle.com This conversion of 6-fluoroisoquinolin-1(2H)-one to this compound is a direct and efficient method. ambeed.com The intrinsic electrophilicity of the C1 position is often sufficient to direct the reaction, even in the presence of other halogens on the benzene (B151609) ring. researchgate.net

Considerations for Regioselectivity in Halogenation

Achieving regioselectivity in the halogenation of isoquinolines is crucial. Direct halogenation of the isoquinoline ring often leads to a mixture of products, with the 5- and 8-positions being the most common sites of electrophilic attack. researchgate.netacs.org To achieve chlorination specifically at the C1 position, it is often necessary to start with a precursor that has an oxygen functionality at C1, such as an isoquinolin-1-one, which can then be converted to the 1-chloro derivative. ambeed.comgoogle.com

For halogenation at other positions, such as C4, specific strategies have been developed. A one-pot method involving Boc₂O-mediated dearomatization, followed by electrophilic halogenation and rearomatization, has been shown to be effective for C4 halogenation. acs.orgacs.org The choice of halogenating agent and reaction conditions, including the use of strong acids, can also influence the regioselectivity of the reaction. researchgate.net

Advanced Synthetic Approaches for this compound

To improve efficiency, yield, and environmental friendliness, advanced synthetic methods have been developed for the preparation of halogenated isoquinolines.

One-Pot Multistep Synthesis Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of time, resources, and waste reduction. researchgate.netwhiterose.ac.ukrsc.org A one-pot, microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles has been developed, demonstrating the power of this approach for creating complex fluorinated isoquinolines. rsc.org Another example is the silver-catalyzed intramolecular aminofluorination of alkynes to produce fluorinated dihydroisoquinolines and tetrahydroisoquinolines in a one-pot cascade reaction. nih.gov The synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride has also been optimized as a one-pot process involving sulfonation and chlorination. semanticscholar.org

| Starting Material | Reagents | Product | Key Features |

| N-fluoroalkyl-1,2,3-triazoles | Potassium fluoride, Microwave | 1-Fluoroalkyl-3-fluoroisoquinolines | One-pot, high yield, wide scope rsc.org |

| o-Alkynyl-N-triflyl anilines | Silver catalyst | Fluorinated dihydro- and tetrahydroisoquinolines | One-pot cascade, intramolecular aminofluorination nih.gov |

| 4-Fluoroisoquinoline | Sulfur trioxide, Thionyl chloride | 4-Fluoroisoquinoline-5-sulfonyl chloride | One-pot, scalable for industrial production semanticscholar.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. researchgate.netoatext.commdpi.com This technique has been successfully applied to the synthesis of various isoquinoline derivatives. researchgate.netwhiterose.ac.ukrsc.org The one-pot synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkyl-1,2,3-triazoles is a prime example of a microwave-assisted process. rsc.org Palladium-catalyzed sequential coupling-imination-annulation reactions of 2-bromoarylaldehydes with terminal acetylenes and ammonium (B1175870) acetate (B1210297) under microwave irradiation provide a rapid route to substituted isoquinolines. researchgate.net The use of microwave heating can significantly reduce reaction times from hours to minutes. researchgate.netoatext.com

| Reaction Type | Reactants | Catalyst/Conditions | Product | Advantages |

| Annulation | 2-Bromoarylaldehydes, Terminal Acetylenes, Ammonium Acetate | Palladium catalyst, Microwave | Substituted Isoquinolines | Rapid, high yields researchgate.net |

| Cyclization | N-fluoroalkyl-1,2,3-triazoles | Potassium fluoride, Microwave | 1-Fluoroalkyl-3-fluoroisoquinolines | One-pot, efficient rsc.org |

| Knoevenagel Condensation | Aromatic aldehydes, Cyanoacetamide | Ammonium acetate, Microwave, Solvent-free | α,β-unsaturated compounds | Rapid, green, high purity oatext.com |

Flow Chemistry Applications in Halogenated Isoquinoline Synthesis

The synthesis of halogenated organic compounds, including isoquinolines, often involves highly reactive, toxic, and corrosive reagents like elemental halogens or hydrogen halides. rsc.org Such reactions are typically fast and highly exothermic, which can lead to challenges in selectivity and safety when performed in traditional batch reactors. rsc.org Continuous flow chemistry offers a robust solution to these issues by providing superior control over reaction parameters. rsc.orgnih.gov

While specific literature on the flow synthesis of this compound is not extensively detailed, the principles are well-established for related structures. For instance, the synthesis of other fluorinated isoquinolines often involves multi-step processes where intermediates are generated and consumed in-line, avoiding the need for isolation and purification at each stage. nih.gov This approach is exemplified in the synthesis of various Active Pharmaceutical Ingredients (APIs), where flow chemistry enables the coupling of individual reaction steps, such as lithiation, halogenation, and cyclization, into a continuous, automated process. nih.govacs.org

The application of flow chemistry to the synthesis of halogenated isoquinolines can significantly improve yield and productivity. For example, photochemical reactions that might take hours to yield a product in a batch process can be completed in minutes in a flow reactor with significantly higher yields due to the efficient and uniform irradiation of the reaction mixture. nih.gov Technologies like fluorinated ethylene (B1197577) propylene (B89431) (FEP) or perfluoroalkoxy alkanes (PFA) tubing are commonly used to construct the reactor coils, which are suitable for a wide range of reaction conditions. nih.govacs.org

Purification and Characterization Techniques for Synthetic Products

The isolation and structural confirmation of this compound and its analogs rely on a suite of standard and advanced analytical techniques. Following synthesis, the crude product requires purification to remove unreacted starting materials, reagents, and by-products.

Purification Methods

Commonly employed purification methods include:

Silica Gel Column Chromatography : This is a fundamental technique used to separate the target compound from impurities. For isoquinoline derivatives, solvent systems such as dichloromethane/ethyl acetate or petroleum ether/ethyl acetate are often utilized. nih.govrsc.org

Crystallization : When the product is a solid, crystallization from an appropriate solvent system can be a highly effective method for achieving high purity. For example, the hydrochloride salt of a related compound, 4-fluoroisoquinoline-5-sulfonyl chloride, was purified by crystallization. semanticscholar.org

Distillation : For liquid products or precursors, bulb-to-bulb distillation under reduced pressure can be used for purification. orgsyn.org

Preparative High-Performance Liquid Chromatography (HPLC) : For achieving very high purity or for separating complex mixtures, preparative HPLC is a powerful tool. Analytical HPLC is also used to assess the purity of the final product, with results often reported as an area percentage. semanticscholar.orggoogle.com

Characterization Techniques

Once purified, the identity and structure of the synthetic product are confirmed using various spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are essential for elucidating the molecular structure. The chemical shifts (δ), coupling constants (J), and multiplicity of the signals provide detailed information about the arrangement of atoms. For fluorinated compounds, ¹⁹F NMR is also critical. nih.govrsc.org

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides an accurate mass measurement of the molecule, which is used to confirm its elemental composition. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis is used to identify the presence of specific functional groups within the molecule by detecting the absorption of infrared radiation at characteristic wavelengths. orgsyn.org

Reactivity and Reaction Mechanisms of 1 Chloro 6 Fluoroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for isoquinoline (B145761) derivatives. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction. libretexts.orgmasterorganicchemistry.com

The chlorine atom at the C1 position of 1-chloro-6-fluoroisoquinoline is exceptionally labile and prone to displacement by nucleophiles. This heightened reactivity is primarily due to the strong electron-withdrawing effect of the adjacent ring nitrogen atom (an α-effect). The nitrogen atom effectively stabilizes the negative charge that develops in the transition state and the Meisenheimer intermediate during nucleophilic attack at C1. whiterose.ac.uk

Research on related dihaloisoquinolines demonstrates this principle clearly. For instance, in the reaction of 1,3-dichloroisoquinoline (B189448) with potassium fluoride (B91410), substitution occurs selectively at the C1 position to yield 3-chloro-1-fluoroisoquinoline, even when an excess of the fluoride reagent is used. scribd.com This chemoselectivity underscores the enhanced lability of the C1-halogen bond compared to other positions on the isoquinoline ring. whiterose.ac.uk This inherent reactivity makes the C1 position a prime target for introducing a wide range of functional groups, including amines, thiols, and alkoxides, via SNAr reactions. smolecule.com

The fluorine atom at the C6 position is part of the carbocyclic (benzene) ring and is significantly less reactive towards nucleophilic aromatic substitution compared to the C1-chlorine. While fluorine is a highly electron-withdrawing group, which increases the electrophilicity of the carbon it is attached to, it is a poor leaving group in SNAr reactions because the carbon-fluorine bond is very strong.

In the context of the SNAr mechanism, the rate-determining step is typically the initial attack by the nucleophile to form the Meisenheimer complex, not the subsequent loss of the leaving group. masterorganicchemistry.com Although the C-F bond is strong, the extreme electronegativity of fluorine makes it the best halogen for accelerating the rate-limiting addition step in many SNAr reactions. masterorganicchemistry.com However, in this compound, the electronic activation provided by the ring nitrogen at C1 far outweighs the activation at C6, making the C1-Cl the overwhelmingly preferred site for SNAr. Selective substitution at C6 in the presence of a C1-chloro group via an SNAr pathway is generally not feasible.

The reactivity of this compound in SNAr reactions is a direct consequence of the electronic landscape of the molecule.

Ring Nitrogen: The primary activating feature is the isoquinoline nitrogen atom. As a powerful electron-withdrawing group, it significantly lowers the electron density of the heterocyclic ring, particularly at the C1 and C3 positions. This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and makes the ring highly susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com The stabilization of the anionic Meisenheimer intermediate is most effective when the attack occurs at positions that allow the negative charge to be delocalized onto the electronegative nitrogen atom, which is the case for attack at C1. libretexts.org

The combined effects result in a molecule with a highly electrophilic C1 position, making it an excellent substrate for regioselective SNAr reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-N bond formation and have been widely applied to functionalize halogenated isoquinolines. organic-chemistry.orgwikipedia.orgnih.gov For this compound, these reactions provide a pathway to selectively introduce aryl, alkynyl, and amino groups, leveraging the differential reactivity of the C-Cl and C-F bonds.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > OTf > Cl >> F. This trend is based on the bond dissociation energies of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step.

Given this reactivity pattern, selective functionalization of this compound at the C1-chlorine position is highly favored, leaving the C6-fluorine position intact. The C-Cl bond is significantly more susceptible to oxidative addition by palladium catalysts than the robust C-F bond. This differential reactivity allows for precise, site-selective modifications. For example, Suzuki couplings can be performed to introduce a new aryl or heteroaryl group specifically at the C1 position. google.comnih.gov

While selective coupling at C1 is the general rule, the choice of catalyst, ligands, and reaction conditions can sometimes influence the outcome, particularly in complex polyhalogenated systems. nih.gov However, for this compound, the reactivity difference between chlorine and fluorine is substantial enough to ensure high selectivity for C1 functionalization under typical cross-coupling conditions.

Table 1: Examples of Site-Selective Suzuki-Miyaura Coupling in Halogenated Isoquinolines This table illustrates the general principles of site-selectivity. Specific yields for this compound depend on the specific reactants and conditions used.

| Substrate | Coupling Partner | Catalyst System | Product of Selective Coupling | Reference |

|---|---|---|---|---|

| 1-Chloro-5-bromoisoquinoline | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Bromo-1-arylisoquinoline | nih.gov |

| 1-Chloro-7-bromoisoquinoline | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 1-Chloro-7-arylisoquinoline | nih.gov |

| 1,3-Dichloro-6-bromoisoquinoline | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 6-Bromo-3-chloro-1-arylisoquinoline | nih.gov |

The success of selective cross-coupling reactions on this compound hinges on the choice of an appropriate catalyst system. These systems typically consist of a palladium precursor and a supporting ligand. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent. wikipedia.org Catalyst systems often employ palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine (B1218219) ligands. For activating less reactive aryl chlorides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or dppf are commonly required. A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step. beilstein-journals.orgnih.gov

Sonogashira Coupling: Used to form a C-C bond between the aryl chloride and a terminal alkyne. nih.govwikipedia.org The classic system uses a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine. beilstein-journals.org Copper-free methodologies have also been developed to avoid issues associated with the copper co-catalyst. rsc.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl chloride and an amine. rug.nllibretexts.org It almost exclusively requires a palladium catalyst paired with a specialized, sterically hindered biarylphosphine ligand (e.g., XPhos, JohnPhos, BrettPhos). rug.nlsigmaaldrich.com A strong, non-nucleophilic base, such as NaOtBu or LiHMDS, is necessary to deprotonate the amine and facilitate the catalytic cycle. libretexts.orgtcichemicals.com

Table 2: Typical Catalyst Systems for Cross-Coupling of Aryl Chlorides

| Reaction | Palladium Precursor | Typical Ligand(s) | Typical Base(s) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, RuPhos, dppf | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, P(t-Bu)₃ (often with CuI co-catalyst) | Et₃N, i-Pr₂NH, DBU |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, BrettPhos, JohnPhos, cataCXium A | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃ |

Electrophilic Substitution Reactions on the Isoquinoline Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. The general mechanism proceeds in a stepwise fashion, beginning with the generation of a potent electrophile. byjus.comrahacollege.co.in This electrophile then attacks the electron-rich isoquinoline ring, disrupting its aromaticity to form a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. byjus.com The aromatic system is subsequently restored through the rapid expulsion of a proton, typically facilitated by a weak base. byjus.comrahacollege.co.in

In the context of the isoquinoline core, the inherent electronic distribution favors electrophilic attack at the C5 and C8 positions. acs.org However, the reactivity and regioselectivity for this compound are significantly modulated by the existing halogen substituents. The chlorine atom at C1 and the fluorine atom at C6 are both electron-withdrawing via induction and electron-donating through resonance. Their presence deactivates the ring towards electrophilic attack compared to unsubstituted isoquinoline, yet they also direct the position of incoming electrophiles.

For instance, a notable challenge in isoquinoline chemistry is achieving selective substitution at the C4 position. acs.org However, methodologies have been developed for the direct C4-halogenation of isoquinolines, including those with substituents at the C6 position, through a process involving dearomatization, electrophilic halogenation, and subsequent rearomatization. acs.org For C6-substituted isoquinolines, such as those bearing chloro or fluoro groups, desired C4-halogenated products have been successfully obtained. acs.org

The directing influence of the substituents on this compound can be summarized as follows:

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Directing Influence |

| Nitrogen (ring) | N/A | Electron-withdrawing | N/A | Deactivating, meta-directing (to C5, C7) |

| Chlorine | C1 | Electron-withdrawing | Electron-donating | Deactivating, ortho/para-directing (to C2, C4) |

| Fluorine | C6 | Electron-withdrawing | Electron-donating | Deactivating, ortho/para-directing (to C5, C7) |

Radical Reactions Involving Halogenated Isoquinolines

Halogenated isoquinolines are also versatile substrates in radical chemistry. These reactions proceed via highly reactive radical intermediates, often enabling transformations that are not feasible under ionic conditions. Radical cascade reactions, for example, have been employed for the synthesis of complex fused heterocyclic systems like indolo[2,1-a]isoquinoline scaffolds. nih.gov

One documented approach involves the generation of a radical which then participates in a cascade of cyclization events. nih.gov Another example is the deoxygenation of isoquinoline N-oxides to form the parent isoquinoline. Experimental evidence, such as the inhibition of the reaction in the presence of a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), confirms that these transformations can proceed through a radical-mediated pathway. thieme-connect.de These methods highlight the utility of halogenated isoquinolines as precursors for intricate molecular architectures through radical-based strategies.

Mechanistic Studies of Key Transformations

Investigation of Reaction Intermediates

Understanding the transient species formed during a reaction is crucial for optimizing conditions and predicting outcomes. For halogenated isoquinolines, various intermediates have been proposed and identified.

In the Boc2O-mediated C4-halogenation of isoquinolines, a key proposed intermediate is the 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) . This enamine-containing adduct is formed from the reaction of the isoquinoline with di-tert-butyl dicarbonate (B1257347) and serves as an electron-rich species activated for subsequent electrophilic attack. acs.org

Other mechanistic studies on the formation of the isoquinoline ring itself have pointed to different types of intermediates. For instance, the synthesis of isoquinolines from 2-alkynylbenzaldoximes is proposed to proceed through an isoquinoline-N-oxide intermediate, which can then undergo a [3+2] dipolar cycloaddition. thieme-connect.de In a different synthetic approach, the thermal rearrangement of N-fluoroalkyl-1,2,3-triazoles to yield fluoroalkylated isoquinolines was found to involve N-fluoroalkylated ketenimines and difluoroazadienes as key intermediates. rsc.org

In some syntheses of substituted isoquinolines, the formation of deeply colored solutions suggests the presence of charged, delocalized intermediates, with species such as imido and tert-butylamido anions considered as likely transient species along the reaction pathway. harvard.edunih.gov

Kinetic and Thermodynamic Analysis of Reactions

The outcome of reactions involving halogenated isoquinolines can be governed by either kinetic or thermodynamic control. Computational studies on electrophilic aromatic substitution have shown that for many reactions, there is no correlation between the relative energies of the final, thermodynamically most stable products and the experimentally observed isomeric ratios. This suggests that the reaction is under kinetic control, where the product distribution is determined by the relative activation energies of the competing pathways. diva-portal.org

The rate-determining step in these substitutions is the initial attack of the electrophile to form the sigma complex. rahacollege.co.in The transition state for this step can be modeled, and its structure provides insight into the reaction's kinetics. For example, quantum chemical studies indicate that the transition state for nitration resembles a π-complex, whereas for chlorination, it is structurally closer to the σ-complex intermediate. diva-portal.org

The nature of the halogen substituent has a quantifiable effect on reaction kinetics. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the activation energy for a reaction involving 1-fluoroisoquinoline (B3351730) is demonstrably lower than that for the corresponding 1-chloro analog, indicating a faster reaction rate for the fluoro-substituted compound under specific conditions.

| Compound | Reaction Type | Activation Energy (kcal/mol) |

| 1-Fluoroisoquinoline | Aryne Coupling | 8.2 |

| 1-Chloro-analog | Aryne Coupling | 10.5 |

This difference is attributed to the superior ability of fluorine to stabilize the transition state through its strong inductive electron-withdrawing effect. Such kinetic analyses are vital for understanding the reactivity differences between variously halogenated isoquinolines and for the rational design of synthetic routes.

Derivatives and Functionalization of 1 Chloro 6 Fluoroisoquinoline

Design and Synthesis of Novel Derivatives

The inherent reactivity of the 1-chloro-6-fluoroisoquinoline core, particularly the chlorine atom at the 1-position, allows for a variety of synthetic manipulations. This has enabled researchers to introduce a wide array of substituents and explore the synthesis of chiral derivatives, thereby accessing novel chemical space and biological activities.

The functionalization of the isoquinoline (B145761) ring system is a key strategy for modulating its physicochemical and biological properties. The chlorine atom at the C-1 position of this compound is a prime site for nucleophilic substitution and cross-coupling reactions, facilitating the introduction of various functional groups.

For instance, Suzuki-Miyaura coupling reactions have been successfully employed to introduce arylboronic acids at the C-1 position of similar chloroisoquinoline derivatives, yielding products in high yields. rsc.org Furthermore, other cross-coupling reactions like Heck, Sonogashira, and Buchwald-Hartwig have proven effective for modifying related bromoisoquinolines, suggesting their applicability to this compound for the introduction of alkenyl, alkynyl, and amino moieties, respectively. rsc.org

The fluorine atom at the C-6 position also influences the molecule's electronic properties and can be a site for further modification, although it is generally less reactive than the C-1 chloro substituent. The presence of these two halogen atoms at different positions provides a platform for sequential and regioselective functionalization, allowing for the synthesis of a vast library of derivatives.

The introduction of fluoroalkyl groups, a common strategy to enhance pharmacological properties, has been explored in isoquinoline systems. rsc.org While direct C-H perfluoroalkylation of isoquinolines is a possible approach, the most prevalent method involves the insertion of fluoroalkyl radicals into isonitriles followed by radical cyclization. rsc.org These methodologies could potentially be adapted for the synthesis of 1-fluoroalkyl-6-fluoroisoquinoline derivatives from the parent this compound.

The synthesis of various isoquinoline derivatives often involves multi-step sequences. For example, the synthesis of 1-(isoquinolin-3-yl)heteroalkyl(aryl)-2-ones has been achieved, with the stoichiometric ratio of reactants being a critical factor for yield and purity. mdpi.com In some cases, a three-fold or even five-fold excess of one reactant is necessary to achieve optimal results. mdpi.com

Table 1: Examples of Synthesized Isoquinoline Derivatives and Reaction Conditions

| Derivative | Reactant 1 | Reactant 2 | Reaction Conditions | Yield | Reference |

| 1-(Isoquinolin-3-yl)azetidin-2-one | 3-Bromoisoquinoline | Azetidin-2-one | 1,4-Dioxane, equimolar ratio | 61% | mdpi.com |

| 1-(Isoquinolin-3-yl)pyrrolidin-2-one | 3-Bromoisoquinoline | Pyrrolidin-2-one | Three-fold excess of reactant 2 | - | mdpi.com |

| 1-(Isoquinolin-3-yl)piperidin-2-one | 3-Bromoisoquinoline | Piperidin-2-one | Three-fold excess of reactant 2 | - | mdpi.com |

| 1-(Isoquinolin-3-yl)-4-phenylazetidin-2-one | 3-Bromoisoquinoline | 4-Phenylazetidin-2-one | Five-fold excess of reactant 2, 3h reaction time | - | mdpi.com |

This table is illustrative and based on general findings for isoquinoline derivatives. Specific yields for this compound would require dedicated experiments.

The development of chiral isoquinoline derivatives is of significant interest due to the stereospecific nature of many biological targets. Enantioselective synthesis provides a direct route to optically active compounds, avoiding the need for chiral resolution of racemic mixtures.

One notable method for the enantioselective synthesis of related heterocyclic compounds involves asymmetric protonation of in situ-generated prochiral fluoroenamines. nih.gov This approach, catalyzed by a chiral Brønsted acid, facilitates aza-Michael addition to fluoroalkenyl heterocycles, leading to the formation of a C-F stereocenter with high enantioselectivity. nih.gov This methodology has also been successfully applied to the formation of stereogenic C-CF3 bonds. nih.gov The mechanism involves the formation of a prochiral enamine intermediate which then undergoes stereocontrolled protonation. nih.gov

While direct enantioselective synthesis starting from this compound is not explicitly detailed in the provided context, the principles of asymmetric catalysis demonstrated for other heterocyclic systems offer a promising avenue for future research. The development of organocatalytic methods for the synthesis of dihydroquinolines from α-ketoesters and cinnamaldehydes further highlights the potential for creating chiral centers in isoquinoline-related structures. nih.gov

Transformation into Fused Heterocyclic Systems

The this compound scaffold serves as a valuable building block for the construction of more complex, fused heterocyclic systems. These polycyclic architectures often exhibit unique biological activities and are of great interest in drug discovery.

The pyrrolo[2,1-a]isoquinoline (B1256269) core is found in numerous bioactive natural products and synthetic molecules with potential pharmaceutical applications. rsc.orgnih.gov These compounds have been reported to possess a range of biological activities, including antitumor and tubulin polymerization inhibitory effects. nih.gov

The synthesis of pyrrolo[2,1-a]isoquinoline derivatives can be achieved through various synthetic routes. rsc.org While a direct synthesis from this compound is not explicitly described, the general strategies for constructing this fused system often involve the cyclization of appropriately substituted isoquinoline precursors. For example, new 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives have been synthesized and evaluated for their cytotoxic activities against several human cancer cell lines. nih.govresearchgate.net These studies have shown that modifications to the basic side chain of the pyrrolo[2,1-a]isoquinoline scaffold can significantly influence its biological activity. nih.gov

Thiazolo[3,2-a]pyrimidin-7-one derivatives represent another class of fused heterocyclic systems with documented biological importance. For instance, certain substituted 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones have shown activity against HIV-1. nih.gov The synthesis of these compounds often involves the intramolecular cyclization of S-alkylated thiouracil derivatives. nih.gov

The synthesis of thiazolopyrimidines can also be achieved through the intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides using polyphosphoric acid. nih.gov Furthermore, a one-pot, three-component reaction involving a substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes has been used to synthesize bicyclic thiazolo[3,2-a]pyrimidine derivatives. biointerfaceresearch.com These synthetic strategies could potentially be adapted to incorporate the this compound moiety, leading to novel fused systems with potential therapeutic applications.

The reactivity of this compound opens the door to the synthesis of a variety of other polycyclic architectures. For example, the development of new heterocyclic compounds including quinoline-pyrido[2,3-d]pyrimidinones and their transformation into fused systems like pyrido[2,3-d]thiazolo[3,2-a]pyrimidinones have been reported. mdpi.com These syntheses often involve multi-step sequences, starting with the alkylation of a thione precursor followed by cyclization reactions. mdpi.com The creation of complex structures, such as 1,2,4-triazolopyrimidines linked to these fused systems, demonstrates the versatility of these synthetic approaches. mdpi.com The principles guiding these transformations could be applied to this compound to generate novel and structurally diverse polycyclic compounds.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, in this case, derivatives of this compound, correlates with its biological activity. These studies involve systematically altering parts of the molecule and assessing the resulting changes in efficacy, potency, and selectivity.

The biological profile of this compound derivatives can be significantly modulated by introducing various substituents at different positions of the isoquinoline ring. The chlorine atom at the 1-position is a particularly attractive site for modification, often serving as a handle for introducing a wide array of functional groups through nucleophilic substitution reactions. The fluorine atom at the 6-position generally enhances metabolic stability and can influence receptor binding affinity through favorable electronic interactions.

Research into analogous heterocyclic systems, such as quinolines and tetrahydroisoquinolines, provides valuable insights into the potential SAR of this compound derivatives. For instance, studies on 1-aryl-6,8-difluoroquinolones have shown that the nature of the substituent at the 1-position is critical for antibacterial potency. nih.gov Similarly, in a series of 1-substituted-7-chloro-6-hydroxy-tetrahydroisoquinolines, the substituent at the 1-position was found to be a key determinant of affinity for dopamine (B1211576) receptors. nih.gov

The following table summarizes the observed impact of key structural modifications on the biological profiles of hypothetical this compound derivatives, based on established principles from related heterocyclic compounds.

| Position of Modification | Type of Substituent | Observed Impact on Biological Profile | Hypothetical Target/Activity |

| C1-Position | Small alkyl chains (e.g., methyl, ethyl) | Generally leads to a moderate increase in lipophilicity, potentially improving cell permeability. | Kinase Inhibition |

| Aromatic rings (e.g., phenyl, substituted phenyl) | Can introduce additional binding interactions (e.g., pi-stacking), often leading to enhanced potency. nih.gov | Anticancer | |

| Amino groups (e.g., -NH2, -NHR) | Introduces a hydrogen bond donor, which can be crucial for anchoring the molecule in a receptor's binding pocket. | Antiviral | |

| C7-Position | Basic amines (e.g., piperazine, pyrrolidine) | Often enhances solubility and can introduce favorable interactions with acidic residues in a binding site. nih.gov | Antibacterial |

| Small alkyl groups | Can fill hydrophobic pockets within the target protein, potentially increasing selectivity. | CNS Receptor Modulation | |

| N2-Position (after quaternization or as N-oxide) | Alkyl groups | Can modulate the overall electronic properties and steric profile of the molecule. | Various |

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For derivatives of this compound, the key pharmacophoric features can be deduced from SAR studies.

The isoquinoline nitrogen atom often acts as a hydrogen bond acceptor, a critical interaction for anchoring the molecule to its biological target. The fluorine atom at the 6-position can serve as a weak hydrogen bond acceptor and can also modulate the electronic nature of the aromatic system, influencing its interaction with target proteins.

The following table outlines the key pharmacophoric features identified for hypothetical classes of biologically active this compound derivatives.

| Pharmacophoric Feature | Structural Element | Role in Biological Activity |

| Hydrogen Bond Acceptor | Isoquinoline Nitrogen | Anchoring to the biological target. |

| Aromatic System | Isoquinoline Ring System | Provides a scaffold for the correct spatial arrangement of other functional groups. |

| Halogen Bonding/Electronic Modulation | 6-Fluoro Substituent | Enhances binding affinity and metabolic stability. |

| Hydrophobic/Aromatic Interaction Site | C1-Substituent | Occupies a hydrophobic pocket and provides additional binding interactions. |

| Hydrogen Bond Donor/Acceptor | Substituents at other positions (e.g., C4, C7) | Fine-tunes binding affinity and selectivity. |

The understanding of these key pharmacophoric features is instrumental in the rational design of new, more potent, and selective derivatives of this compound for various therapeutic applications.

Medicinal Chemistry and Biological Activity Studies of 1 Chloro 6 Fluoroisoquinoline and Its Derivatives

Antimicrobial Activity

The isoquinoline (B145761) scaffold is a key structural motif in a variety of natural and synthetic compounds that exhibit a broad range of biological activities. Derivatives of 1-chloro-6-fluoroisoquinoline, in particular, have been the subject of medicinal chemistry research to explore their potential as antimicrobial agents. These studies have revealed significant efficacy against various bacterial and fungal pathogens.

Antibacterial Efficacy against Specific Strains (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives of isoquinoline have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Research into a class of alkynyl isoquinolines revealed potent bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).

One study highlighted that the substitution pattern on the isoquinoline ring is crucial for its antibacterial potency. For instance, a derivative where a chloro group on the isoquinoline moiety was replaced with a fluoro group showed no significant change in its antibacterial activity. nih.gov Specifically, certain alkynyl isoquinoline compounds were found to completely inhibit the growth of S. aureus at a concentration of 16 µg/mL. nih.gov Further testing determined the minimal inhibitory concentrations (MICs) for these compounds against various strains, as detailed in the table below.

| Compound | Target Strain | MIC (µg/mL) |

|---|---|---|

| HSN584 (fluoro-substituted isoquinoline derivative) | Fluoroquinolone-resistant S. aureus | 4 |

| HSN739 (alkynyl isoquinoline derivative) | Fluoroquinolone-resistant S. aureus | 8 |

These findings underscore the potential of the isoquinoline scaffold in developing new antibacterial agents to combat drug-resistant Gram-positive pathogens. nih.gov While extensive data on the efficacy against Gram-negative bacteria like Escherichia coli for this compound specifically is less detailed in the provided context, the broader class of quinolone derivatives is well-known for its activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

Antifungal Efficacy (e.g., Alternaria solani, Alternaria alternata, Physalospora piricola)

In addition to antibacterial effects, isoquinoline derivatives have been investigated for their antifungal properties against various plant pathogenic fungi. Studies have shown that modifications on the isoquinoline skeleton can lead to compounds with significant antifungal activity.

Several novel 3-aryl-isoquinoline derivatives have been synthesized and tested for their in-vitro antifungal activity. One particular derivative, designated as 9f, exhibited excellent efficacy against several fungal species at a concentration of 50 mg/L. nih.govresearchgate.net The inhibitory effects of this compound are summarized in the table below.

| Compound | Fungal Species | Inhibition Rate (%) |

|---|---|---|

| Derivative 9f | Alternaria solani | 80.4 |

| Alternaria alternata | 88.2 | |

| Physalospora piricola | 93.8 |

The effective concentration (EC50) of derivative 9f against Physalospora piricola was found to be 3.651 mg/L, which was comparable to the commercial fungicide chlorothalonil. nih.govresearchgate.net Furthermore, other synthesized isoquinoline derivatives also showed good inhibition rates against P. piricola, with some reaching 93.0%. researchgate.netjlu.edu.cn Another study on tetrahydroisoquinoline derivatives identified compounds A13 and A25, which demonstrated strong activity against Alternaria alternata, with EC50 values of 2.375 mg/L and 2.251 mg/L, respectively. researchgate.net These results indicate that the isoquinoline core is a promising pharmacophore for the development of novel antifungal agents for agricultural applications. nih.govresearchgate.netsioc-journal.cn

Proposed Mechanisms of Antimicrobial Action (e.g., DNA gyrase inhibition)

The antimicrobial action of quinolone and fluoroquinolone derivatives, the class to which this compound belongs, is primarily attributed to the inhibition of essential bacterial enzymes involved in DNA replication. jlu.edu.cn The main targets are two type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. researchgate.netjlu.edu.cn

DNA gyrase is the primary target in most Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria. researchgate.net These enzymes are crucial for managing DNA supercoiling, a process necessary for DNA replication, repair, and transcription. Quinolones bind to the complex formed between the enzyme and DNA, stabilizing it. jlu.edu.cn This action traps the enzyme on the DNA, leading to a halt in the movement of the replication fork and the formation of double-strand DNA breaks, which ultimately results in bacterial cell death. researchgate.netjlu.edu.cn

Preliminary mechanistic studies on certain alkynyl isoquinoline derivatives have also suggested that they may disrupt the biosynthesis of the bacterial cell wall and nucleic acids in S. aureus. nih.gov This dual mechanism could contribute to their potent bactericidal effects and potentially lower the propensity for resistance development. nih.gov

Anticancer and Antiproliferative Activities

The isoquinoline core is a prevalent feature in many alkaloids that possess significant cytotoxic and anticancer properties. nih.gov This has spurred the synthesis and evaluation of various isoquinoline derivatives for their potential as novel chemotherapeutic agents.

Inhibition of Cancer Cell Lines (e.g., NCI-H929, U239, LSI 74T)

A variety of isoquinoline derivatives have been synthesized and have demonstrated antiproliferative activity against several human cancer cell lines. For example, a series of phenylaminoisoquinolinequinones were tested for their effects on gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines. The studies revealed that the position of the phenylamino (B1219803) group on the quinone ring significantly influenced the compound's activity, with substitution at the C-6 position generally leading to higher potency. nih.gov

In another study, isoquinoline derivatives B01002 and C26001 were tested against the SKOV3 ovarian cancer cell line and were found to inhibit tumor cell proliferation with IC50 values of 7.65 µg/mL and 11.68 µg/mL, respectively. nih.gov While specific data on the cell lines NCI-H929, U239, and LSI 74T for this compound derivatives were not available in the provided search results, the existing research on other cancer cell lines indicates the broad potential of the isoquinoline scaffold in cancer therapy. nih.govnih.gov

Modulation of Kinase Activity (e.g., PKB, IGF-IR, KDR, Tie2, EGFR, PKA, PKC)

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors have become a major class of anticancer drugs. nih.gov The quinoline (B57606) and isoquinoline scaffolds are recognized as "privileged structures" in medicinal chemistry and have been utilized to develop numerous kinase inhibitors. nih.govmdpi.com

Derivatives of the related quinazoline (B50416) structure have been identified as multi-targeted kinase inhibitors. For instance, some 4-anilinoquinazoline (B1210976) derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). mdpi.com Gefitinib and erlotinib (B232) are examples of 4-amino quinazoline derivatives that inhibit EGFR. mdpi.com Furthermore, some isoquinoline derivatives have been specifically investigated as inhibitors of Rho-kinase. google.com

While direct evidence linking this compound to the inhibition of the specific kinases listed (PKB, IGF-IR, KDR, Tie2, PKA, PKC) is not detailed in the provided results, the established success of the broader quinoline and isoquinoline classes as kinase inhibitors suggests this is a promising area for future research. nih.govmdpi.com

Targeting of Specific Biological Pathways (e.g., Wnt pathway, c-myc, p21)

Derivatives of the isoquinoline scaffold have been shown to modulate critical signaling pathways implicated in cancer and other diseases.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for cell proliferation and development, and its aberrant activation is a hallmark of many cancers. researchgate.net Several strategies employing isoquinoline derivatives have been developed to inhibit this pathway.

CDK8 Inhibition: Cyclin-dependent kinase 8 (CDK8) is a known oncogene in colorectal cancer that activates Wnt signaling. acs.orgnih.gov Studies have identified 4,6-disubstituted-isoquinolines as potent and selective inhibitors of CDK8 and its homolog CDK19. acs.orgnih.gov By blocking an aldehyde oxidase-mediated metabolism site through the introduction of an amino group at the C1 position, researchers developed isoquinoline derivatives with favorable oral pharmacokinetics that demonstrated inhibition of Wnt signaling in cellular assays. acs.orgnih.gov

Tankyrase Inhibition: Tankyrases, members of the poly(ADP-ribose)polymerase (PARP) family, are key components of the Wnt pathway. A library of isoquinolin-1-one derivatives was synthesized and tested for inhibitory activity against tankyrases. bath.ac.uk Structure-activity relationship (SAR) studies revealed that a para-substituted 3-aryl group and a small hydrophobic group at position-5 were key for potent inhibition, highlighting a path to modulating Wnt signaling through this mechanism. bath.ac.uk

RAC1B Inhibition: The Rho GTPase RAC1B, which is overexpressed in certain cancers, can enhance Wnt pathway signaling. nih.gov A study identified isoquinoline derivatives as selective inhibitors of RAC1B, thereby presenting another potential node for intervention in the Wnt cascade. nih.gov

c-myc and p21 Modulation

The transcription factor c-Myc is a master regulator of cell growth and proliferation, while p21 is a cyclin-dependent kinase inhibitor that can halt the cell cycle. The modulation of these targets is a key goal in cancer therapy.

c-Myc Regulation: The oncogenic activity of c-Myc is tightly controlled by its protein stability, which is regulated by E3 ubiquitin ligases like Fbw7. google.com The expression of c-Myc is also a downstream target of the Wnt pathway. nih.gov Isoquinoline derivatives that inhibit Wnt signaling can, in turn, reduce the expression of key β-catenin targets, including c-Myc. acs.org Furthermore, indolo[3,2-c]isoquinoline derivatives have been found to induce the proteasome-mediated degradation of c-Myc. researchgate.net Other studies have shown that copper complexes incorporating isoquinoline-3-carboxylic acid ligands can inhibit telomerase activity by interacting with c-myc promoter elements. researchgate.net

p21 Regulation: In a study investigating new isoquinoline derivatives for anticancer potential, researchers performed gene expression analysis on the treated cancer cells, which included monitoring the expression levels of p21. acsmedchem.org

Cereblon (CRBN) Modulatory Effects

Cereblon (CRBN) is a critical component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. It functions as a substrate receptor, selecting specific proteins for ubiquitination and subsequent degradation by the proteasome. google.com CRBN came to prominence as the direct protein target of thalidomide (B1683933) and its immunomodulatory drug (IMiD) analogs, such as lenalidomide (B1683929) and pomalidomide. google.com

The binding of these drugs to CRBN effectively acts as a "molecular glue," altering its substrate specificity. This leads to the recruitment of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells, marking them for degradation. This targeted protein degradation is central to the therapeutic effect of these agents.

While this compound itself is not a CRBN modulator, its structure is highly relevant for the synthesis of novel CRBN-targeting molecules. Heterocyclic compounds are foundational to the design of "degronimers"—molecules that bind to E3 ligases. google.com Specifically, the core structure of IMiDs can be synthetically modified to create heterobifunctional molecules known as proteolysis-targeting chimeras (PROTACs). A PROTAC consists of a ligand that binds to CRBN (or another E3 ligase), a linker, and a ligand that binds to a specific protein of interest, thereby inducing its degradation. The halogenated isoquinoline scaffold serves as a valuable building block for creating these advanced therapeutic modalities.

Other Biological Activities

The versatile isoquinoline scaffold has been associated with a broad range of other biological effects. nih.gov

Anti-inflammatory Properties

Numerous studies have documented the anti-inflammatory potential of isoquinoline alkaloids and their synthetic derivatives. nih.govamerigoscientific.comnih.gov This activity is a hallmark of the compound class, with naturally occurring alkaloids like berberine (B55584) and noscapine (B1679977) having been used traditionally for inflammation. amerigoscientific.com The mechanism can involve the modulation of inflammatory mediators like cytokines. nih.gov Research into various isoquinoline-containing compounds has confirmed their ability to modulate neuroinflammation and oxidative stress. researchgate.net Halogenated isoquinoline derivatives are also explored for these properties. cymitquimica.com

Antiviral Activity

The isoquinoline core is found in many compounds exhibiting significant antiviral properties. nih.govnih.gov Research has demonstrated activity against a diverse array of viruses. nih.gov Halogenated isoquinolines, in particular, have been noted for their potential in developing new antiviral agents. researchgate.netresearchgate.net The possible mechanisms of action are varied but can include the inhibition of viral entry, replication, and release. nih.gov

Modulation of Protein Arginine Methyltransferase (PRMT3)

Protein Arginine Methyltransferase 3 (PRMT3) is a cytoplasmic enzyme that asymmetrically dimethylates arginine residues on various protein substrates, most notably the ribosomal protein S2 (rpS2). nih.gov It plays a role in ribosome biogenesis and has been implicated in several diseases. nih.govresearchgate.net Specific isoquinoline derivatives have been identified as potent and selective allosteric inhibitors of PRMT3. nih.govsmolecule.com

In one study, comprehensive structure-activity relationship (SAR) investigations were conducted on a series of isoquinoline-based compounds. nih.gov It was discovered that the nitrogen atom in the isoquinoline ring forms a crucial hydrogen bond with a threonine residue (T466) in an allosteric binding site of PRMT3. nih.gov Replacing the isoquinoline ring with a naphthalene (B1677914) ring, thus removing this hydrogen bond, completely abolished the inhibitory activity. nih.gov Further optimization led to the development of potent and cell-active PRMT3 inhibitors from the isoquinoline class. researchgate.net Another related compound, 8-Bromo-1-methoxy-7-methylisoquinoline, has also been studied as an allosteric inhibitor of PRMT3, suggesting the isoquinoline scaffold is a promising starting point for developing modulators of this enzyme for potential therapeutic use in diseases where PRMT3 is dysregulated. smolecule.com

Pharmacological Relevance and Drug Development Potential

The isoquinoline nucleus is a well-established and pharmacologically significant scaffold in drug discovery. solubilityofthings.comamerigoscientific.com Its presence in numerous natural products with potent biological effects, such as morphine and berberine, has long inspired medicinal chemists. nih.gov The compound this compound is a prime example of a building block that provides access to this privileged chemical space. smolecule.com

The pharmacological relevance of this starting material is defined by the diverse and potent activities of the derivatives it can generate:

Oncology: Through the modulation of key pathways like Wnt and transcription factors such as c-Myc, isoquinoline derivatives are being actively pursued as anticancer agents. researchgate.netresearchgate.net Their ability to inhibit kinases like CDK8 or enzymes like PRMT3 further underscores their potential in this area. acs.orgsmolecule.com

Targeted Protein Degradation: As a precursor for heterocyclic degronimers, this compound is relevant to the cutting-edge field of targeted protein degradation, offering a route to synthesize CRBN-engaging PROTACs. google.com

Anti-inflammatory and Antiviral Agents: The established anti-inflammatory and antiviral properties of the isoquinoline class make it a continuing source of investigation for new treatments for infectious and inflammatory diseases. nih.govnih.gov

Data Tables

Table 1: Summary of Biological Targets for Isoquinoline Derivatives

| Target/Pathway | Type of Activity | Example Isoquinoline Class | Reference(s) |

|---|---|---|---|

| Wnt Signaling | Inhibition | 4,6-disubstituted-isoquinolines | acs.org, nih.gov |

| Inhibition | Isoquinolin-1-ones | bath.ac.uk | |

| c-Myc | Downregulation/Degradation | Indolo[3,2-c]isoquinolines | researchgate.net |

| Cereblon (CRBN) | Ligand for E3 Ligase | General Heterocyclic Scaffolds | google.com |

| PRMT3 | Allosteric Inhibition | 6-amino isoquinolines | nih.gov, researchgate.net |

Table 2: Investigated Biological Activities of the Isoquinoline Scaffold

| Biological Activity | Finding | Reference(s) |

|---|---|---|

| Anti-inflammatory | Broadly reported for natural and synthetic isoquinolines. | researchgate.net, amerigoscientific.com, nih.gov, nih.gov |

| Antiviral | Demonstrated against a diverse range of viruses. | nih.gov, , nih.gov |

| Anticancer | Activity shown via multiple mechanisms including pathway inhibition and cytotoxicity. | solubilityofthings.com, researchgate.net, bath.ac.uk |

Strategies for Enhancing Bioactivity and Stability

The bioactivity and metabolic stability of derivatives based on the this compound scaffold can be fine-tuned through various medicinal chemistry strategies. These approaches aim to optimize target engagement, improve pharmacokinetic properties, and reduce off-target effects.

One key strategy involves the derivatization of the isoquinoline core. The chlorine atom at the C1 position and the fluorine atom at the C6 position influence the molecule's electronic distribution and lipophilicity, which in turn affects its ability to cross cell membranes and interact with biological targets. Modifications at other positions of the isoquinoline ring can be explored to enhance bioactivity. For instance, the introduction of phenylethynyl-substituted groups on related isoquinoline structures has been shown to yield compounds with significant antineoplastic activity. These derivatives have been found to inhibit cyclin D1 and induce p21 Waf1/Cip1 expression in colon cancer cell lines, suggesting a potential avenue for developing anticancer agents from the this compound template.